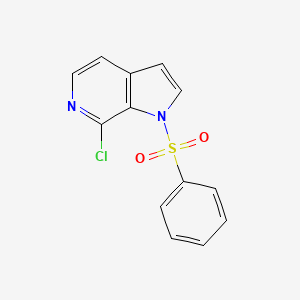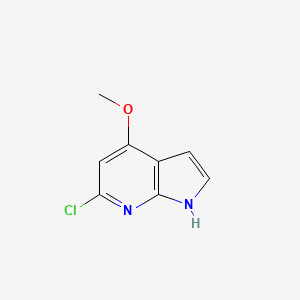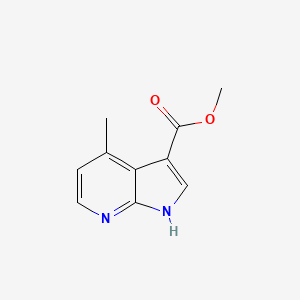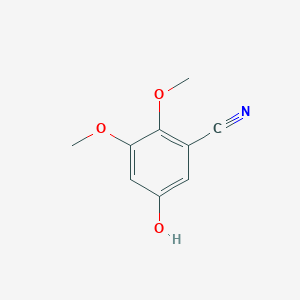
Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate
Übersicht
Beschreibung
“Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate” is a chemical compound with the CAS Number: 882679-96-1 . It has a molecular weight of 254.08 and its IUPAC name is methyl 4-bromo-1H-indole-6-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8BrNO2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its Log Po/w (iLOGP) is 2.19 , indicating its lipophilicity.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate and its derivatives are key intermediates in organic synthesis, offering a pathway to diverse chemical structures. Research has focused on the reaction of methyl esters with N-bromosuccinimide to produce various brominated and dehydro esters, which are pivotal in synthesizing complex molecules. For instance, the conversion of Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate into its tetrahydro, dihydro, and dehydro esters using N-bromosuccinimide highlights the compound's utility in producing indole derivatives with modified bromine positions, crucial for further chemical transformations (Irikawa et al., 1989).
Applications in Peptide and Peptoid Conformation Studies
This compound derivatives have been designed and synthesized for use in peptide and peptoid conformation elucidation studies. These compounds, such as Methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclooct[cd]indole-4-carboxylate, feature a ring that bridges the α-carbon and the 4-position of the indole ring. This design limits the conformational flexibility of the side chain, making these derivatives invaluable tools for studying peptide and peptoid structures (Horwell et al., 1994).
Exploration of Brominated Tryptophan Alkaloids
Research into brominated tryptophan derivatives from marine sources has yielded new compounds with potential biological activities. For instance, the investigation of Thorectandra sp. and Smenospongia sp. sponges led to the isolation of new brominated tryptophan derivatives, demonstrating the role of this compound and its analogs in the discovery of natural products with possible antimicrobial properties (Segraves & Crews, 2005).
Fluorescent and Infrared Probes
This compound derivatives serve as promising candidates for fluorescent and infrared probes. Their potential in sensing local hydration environments and as site-specific probes for protein structure and dynamics has been explored. These derivatives' unique photophysical properties make them suitable for use in various spectroscopic studies to understand molecular and environmental interactions (Liu et al., 2020).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate” were not found in the search results, the broader field of indole derivatives is an active area of research. These compounds play a main role in cell biology and have various biologically vital properties . They are being investigated for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Eigenschaften
IUPAC Name |
methyl 4-bromo-7-methyl-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6-8(11(14)15-2)5-9(12)7-3-4-13-10(6)7/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPWRDDPMYKYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1C(=O)OC)Br)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





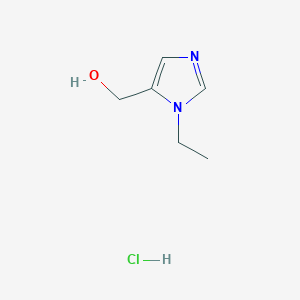
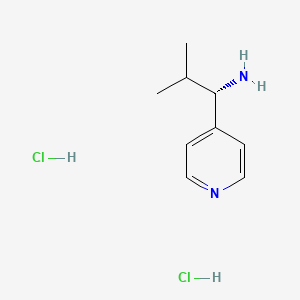
![C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine dihydrochloride](/img/structure/B1431541.png)
![C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride](/img/structure/B1431542.png)
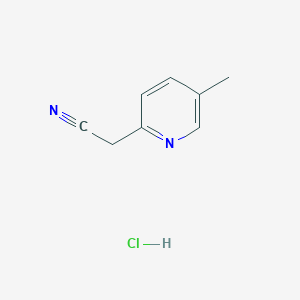

![6-Oxa-9-azaspiro[4.5]decane hydrochloride](/img/structure/B1431548.png)
